molecular formula C23H27N5O3 B12758698 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide CAS No. 134721-83-8

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide

Cat. No.: B12758698
CAS No.: 134721-83-8
M. Wt: 421.5 g/mol
InChI Key: DAJJFAQBFIKYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-4-carboxylic acid derivatives, including 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide, can be achieved through various methods. One notable method is the Doebner hydrogen-transfer reaction, which involves the reaction of anilines with electron-withdrawing or electron-donating groups . This reaction is versatile and can be used for large-scale synthesis of bioactive molecules. Another method involves the Pfitzinger reaction, which is the reaction between acetophenone and isatin .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can modulate acetylation levels of histone proteins, leading to changes in gene expression and cellular functions. This inhibition results in the induction of cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its ability to inhibit HDACs and induce apoptosis distinguishes it from other quinoline derivatives .

Properties

CAS No.

134721-83-8

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

N'-[2-(diethylamino)acetyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide

InChI

InChI=1S/C23H27N5O3/c1-4-28(5-2)15-22(29)26-27-23(30)19-14-21(25-20-12-7-6-11-18(19)20)24-16-9-8-10-17(13-16)31-3/h6-14H,4-5,15H2,1-3H3,(H,24,25)(H,26,29)(H,27,30)

InChI Key

DAJJFAQBFIKYCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NNC(=O)C1=CC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.